molecular formula C8H3F4NO B6296569 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% CAS No. 5291-88-3

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%

Cat. No. B6296569
CAS RN: 5291-88-3
M. Wt: 205.11 g/mol
InChI Key: KUTGPEBORSMHHV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile (TFMBN) is an organic compound with a molecular formula of C7H3F4NO. It is a colorless, volatile solid that is soluble in many organic solvents. TFMBN is widely used in the laboratory as a reagent for the synthesis of various organic compounds. In recent years, it has also gained attention for its potential applications in the field of scientific research. This article will discuss the synthesis of TFMBN, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is not fully understood. It is believed that the compound acts as a Lewis acid, which can react with a variety of functional groups. This reaction produces a variety of products, depending on the functional group that is being reacted with. The products of the reaction can then be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% have not yet been fully studied. However, it is believed that the compound may have some potential biological activity. In particular, it has been suggested that 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% may have antioxidant activity, which could be beneficial in the treatment of various diseases. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been found to have some antifungal activity, which could be useful in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments is its ability to react with a variety of functional groups. This allows for the synthesis of a wide range of organic compounds. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is relatively inexpensive and easy to obtain.
However, there are some potential limitations to using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments. The compound is volatile and can easily evaporate, making it difficult to handle. Additionally, the reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups can produce a variety of products, which can make it difficult to control the reaction.

Future Directions

The potential applications of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in scientific research are still being explored. One area of research is the development of new methods for the synthesis of organic compounds using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, research is needed to develop methods for the controlled reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has several potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has also been used as a reagent in the synthesis of peptidomimetics and other biologically active molecules. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been used in the synthesis of fluorinated compounds, which have potential applications in drug discovery and development.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGPEBORSMHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-methoxybenzonitrile

Synthesis routes and methods

Procedure details

A solution of 44.8 g (0.83 mole) of sodium methoxide in 1.6 liters of methanol was added dropwise at room temperature to a solution of 160.0 g (0.83 mole) of pentafluorobenzonitrile (XVIII) in 2.5 liters of methanol, whilst stirring. When the addition was complete, the mixture was allowed to stand at room temperature overnight. At the end of this time, the solvent was removed by evaporation under reduced pressure, and the residue was shaken with a mixture of water and toluene. The toluene layer was separated, washed with water and dried over anhydrous sodium sulfate; the solvent was then removed by evaporation under reduced pressure. The residual solid was washed with hexane to afford 160.7 g of 4-methoxy-2,3,5,6-tetrafluorobenzonitrile (XIX) as colorless needles.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

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